molecular formula C17H15N3O3S B2490734 N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 920391-40-8

N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No. B2490734
CAS RN: 920391-40-8
M. Wt: 341.39
InChI Key: MDTZWMWOCDPAQV-UHFFFAOYSA-N
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Description

“N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide” is a complex organic compound that contains a benzo[d]thiazol-2-yl group and a 2-methoxy-5-methylphenyl group linked by an oxalamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield similar structures .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis. Typically, such analysis would involve techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the oxalamide group might participate in hydrolysis reactions, while the benzo[d]thiazol-2-yl group might undergo electrophilic substitution reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some benzo[d]thiazol-2-yl compounds have been studied for their anti-inflammatory properties .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. For instance, if it shows promising biological activity, it might be studied further for potential medicinal uses .

properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-7-8-13(23-2)12(9-10)18-15(21)16(22)20-17-19-11-5-3-4-6-14(11)24-17/h3-9H,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTZWMWOCDPAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide

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